molecular formula C12H17N3O B11738592 [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Katalognummer: B11738592
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: JRQYAIWKCZYZTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that combines a furan ring and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of furan derivatives with pyrazole derivatives. One common method is the condensation reaction between 5-amino-1H-pyrazole-4-carboxamides and furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its combined furan and pyrazole structure, which imparts a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C12H17N3O

Molekulargewicht

219.28 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h3-6,8,13H,2,7,9-10H2,1H3

InChI-Schlüssel

JRQYAIWKCZYZTA-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=CC=N1)CNCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.